Cas no 2034237-19-7 (N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide)

Technical Introduction: N,N-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a tetrahydrofuran methoxy substituent, which enhances its solubility and bioavailability. The compound’s structural design combines the pharmacological benefits of nicotinamide with the improved pharmacokinetic properties conferred by the tetrahydrofuran moiety. Its key advantages include potential applications as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological or metabolic pathways. The dimethylamide group further contributes to its stability and reactivity, making it a versatile building block in medicinal chemistry. This compound is suited for research applications requiring precise modifications of nicotinamide-based scaffolds.
N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide structure
2034237-19-7 structure
Product Name:N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
CAS No:2034237-19-7
MF:C13H18N2O3
MW:250.293623447418
CID:6020782
PubChem ID:121017281
Update Time:2025-05-22

N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide Chemical and Physical Properties

Names and Identifiers

    • F6475-2019
    • 2034237-19-7
    • N,N-dimethyl-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
    • N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
    • AKOS026701156
    • N,N-dimethyl-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide
    • Inchi: 1S/C13H18N2O3/c1-15(2)13(16)10-5-6-12(14-8-10)18-9-11-4-3-7-17-11/h5-6,8,11H,3-4,7,9H2,1-2H3
    • InChI Key: ZLVFTWJDDCHRJT-UHFFFAOYSA-N
    • SMILES: O1CCCC1COC1C=CC(C(N(C)C)=O)=CN=1

Computed Properties

  • Exact Mass: 250.13174244g/mol
  • Monoisotopic Mass: 250.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 51.7Ų

N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide Pricemore >>

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Additional information on N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

N,N-Dimethyl-6-((Tetrahydrofuran-2-Yl)Methoxy)Nicotinamide: A Comprehensive Overview

N,N-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, with the CAS number 2034237-19-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of nicotinamides, which are derivatives of nicotinic acid, a key component of the vitamin B3 family. The molecule's structure incorporates a nicotinamide core with specific substituents that confer unique chemical and biological properties.

The name N,N-dimethyl indicates that the nitrogen atoms in the amide group are methylated, which can influence the compound's solubility, stability, and bioavailability. The presence of a (tetrahydrofuran-2-yl)methoxy group at the 6-position of the nicotinamide ring introduces additional complexity to the molecule. Tetrahydrofuran (THF), a five-membered ether, is commonly used as a solvent in organic synthesis due to its ability to stabilize intermediates and facilitate various reactions. In this compound, the THF moiety is attached via a methoxy group, which may enhance the molecule's ability to interact with biological systems.

Recent studies have highlighted the potential of N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide in drug discovery and development. Its structural features make it a promising candidate for targeting specific biological pathways. For instance, the dimethyl substitution may enhance membrane permeability, while the THF-containing methoxy group could serve as a site for further functionalization or bioisosteric replacement in medicinal chemistry.

From a synthetic perspective, this compound can be prepared through a variety of methods, including nucleophilic substitution, coupling reactions, or enzymatic transformations. The choice of synthesis route depends on the availability of starting materials and the desired purity and yield. Researchers have explored green chemistry approaches to synthesize this compound, emphasizing sustainability and minimizing environmental impact.

In terms of applications, N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has shown potential in several therapeutic areas. For example, its ability to modulate cellular signaling pathways makes it a candidate for anti-inflammatory or anti-cancer drug development. Additionally, its structural similarity to naturally occurring molecules suggests it could play a role in nutraceuticals or cosmeceuticals.

Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with target proteins at an atomic level. These studies provide insights into its binding affinity, selectivity, and potential off-target effects. Such computational tools are invaluable for optimizing drug candidates and predicting their pharmacokinetic profiles.

In conclusion, N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS No. 2034237-19-7) is a versatile compound with intriguing chemical properties and promising therapeutic applications. Its structure lends itself well to further modification and exploration in both academic and industrial settings. As research continues to uncover its full potential, this compound stands as an exemplar of how synthetic chemistry can contribute to advancing medical science.

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